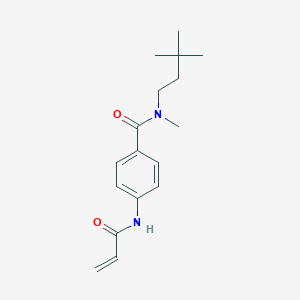

N-(3,3-Dimethylbutyl)-N-methyl-4-(prop-2-enoylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,3-Dimethylbutyl)-N-methyl-4-(prop-2-enoylamino)benzamide, commonly known as DMBA, is a synthetic compound that has been extensively used in scientific research. DMBA has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.

Mechanism Of Action

DMBA acts by inducing DNA damage and mutations in cells. DMBA is metabolized in the liver to form reactive intermediates that can covalently bind to DNA, leading to the formation of DNA adducts. These DNA adducts can cause mutations in critical genes, leading to the development of tumors.

Biochemical and Physiological Effects:

DMBA has been found to have a wide range of biochemical and physiological effects. DMBA can induce oxidative stress, inflammation, and DNA damage in cells. DMBA can also alter the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. DMBA has been found to induce tumors in various organs such as skin, lung, liver, and mammary gland.

Advantages And Limitations For Lab Experiments

DMBA has several advantages as a tool for scientific research. DMBA is a potent carcinogen that induces tumors in experimental animals, making it an excellent model for studying carcinogenesis. DMBA is relatively easy to synthesize and has a long shelf life. However, DMBA also has several limitations. DMBA is a toxic and hazardous compound that requires special handling and disposal procedures. DMBA can also induce tumors in humans and should not be used in clinical trials.

Future Directions

There are several future directions for the use of DMBA in scientific research. DMBA can be used to study the effects of various chemicals, drugs, and natural compounds on carcinogenesis. DMBA can also be used to develop new cancer therapies that target specific molecular pathways involved in carcinogenesis. DMBA can also be used to study the effects of environmental pollutants on cancer development. Finally, DMBA can be used to develop new biomarkers for cancer diagnosis and prognosis.

Conclusion:

In conclusion, DMBA is a potent carcinogen that has been extensively used in scientific research. DMBA has several advantages as a tool for studying carcinogenesis, but also has several limitations. DMBA has a wide range of scientific research applications, including the study of tumor initiation, promotion, and progression. DMBA can also be used to develop new cancer therapies and biomarkers for cancer diagnosis and prognosis.

Synthesis Methods

DMBA can be synthesized using a multistep process starting from 4-aminobenzoic acid. The first step involves the conversion of 4-aminobenzoic acid to 4-nitrobenzoic acid through nitration. The second step involves the reduction of 4-nitrobenzoic acid to 4-aminobenzaldehyde using a reducing agent such as sodium dithionite. The third step involves the condensation of 4-aminobenzaldehyde with N-(3,3-Dimethylbutyl)-N-methyl-2-propen-1-amine to form DMBA.

Scientific Research Applications

DMBA has been extensively used in scientific research as a tool to study the mechanism of carcinogenesis. DMBA is a potent carcinogen that induces tumors in experimental animals. DMBA has been used to study the process of tumor initiation, promotion, and progression. DMBA has also been used to study the effects of various chemicals, drugs, and natural compounds on carcinogenesis.

properties

IUPAC Name |

N-(3,3-dimethylbutyl)-N-methyl-4-(prop-2-enoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-6-15(20)18-14-9-7-13(8-10-14)16(21)19(5)12-11-17(2,3)4/h6-10H,1,11-12H2,2-5H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOYVGDZHIZKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN(C)C(=O)C1=CC=C(C=C1)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-Dimethylbutyl)-N-methyl-4-(prop-2-enoylamino)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)

![N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)

![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)

![2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione](/img/structure/B2605637.png)